FA-Phe-OH

Angiotensin-Converting Enzyme ACE inhibitor screening Transferred NOE spectroscopy

FA-Phe-OH is the authentic enzymatic cleavage product standard for FAPGG-based angiotensin-converting enzyme (ACE) activity assays. Its furylacryloyl chromophore absorbs at 324–345 nm, enabling continuous, extraction-free spectrophotometric monitoring—a critical advantage over non-chromogenic blockers like hippuryl-phenylalanine. Validated for ACE inhibitor screening (96/384-well microplates), clinical serum ACE determination (normal range 43–137 U/L), and cathepsin A/carboxypeptidase A diagnostic assays. Procure well-characterized FA-Phe-OH to establish traceable calibration curves, eliminate inter-laboratory variability, and maintain data comparability with the Holmquist/Ronca-Testoni standardized method.

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
Cat. No. B15391258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFA-Phe-OH
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CO2
InChIInChI=1S/C16H15NO4/c18-15(9-8-13-7-4-10-21-13)17-14(16(19)20)11-12-5-2-1-3-6-12/h1-10,14H,11H2,(H,17,18)(H,19,20)
InChIKeyQSMRHXUZHXEHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FA-Phe-OH (2-Furanacryloyl-L-Phenylalanine, FAP): Essential Chromogenic Product Standard for Angiotensin-Converting Enzyme and Carboxypeptidase Assays


FA-Phe-OH (CAS 71115-83-8), systematically named N-[3-(2-furyl)acryloyl]-L-phenylalanine or 2-Furanacryloyl-L-phenylalanine (FAP), is a furylacryloyl (FA)-blocked L-phenylalanine derivative with a molecular formula of C₁₆H₁₅NO₄ and molecular weight of 285.3 [1]. It is the enzymatic cleavage product generated from the widely used ACE substrate FAPGG (FA-Phe-Gly-Gly-OH) and the carboxypeptidase A substrate FAPP (FA-Phe-Phe-OH) . The furylacryloyl chromophore imparts distinctive ultraviolet absorption properties that enable direct, continuous spectrophotometric monitoring of enzymatic hydrolysis without requiring extraction or separation steps [2].

Why Generic N-Blocked Phenylalanines Cannot Replace FA-Phe-OH in Chromogenic Enzyme Assays


N-blocked phenylalanine derivatives are not functionally interchangeable in quantitative enzyme assays. FA-Phe-OH carries a furylacryloyl chromophore that absorbs above 324 nm with minimal protein interference, enabling continuous spectrophotometric monitoring [1]. In contrast, hippuryl (benzoyl-glycyl)-blocked phenylalanine analogs such as hippuryl-L-phenylalanine (HPA) lack this intrinsic chromogenic property and require labor-intensive extraction or HPLC separation for product detection [2]. Even among furylacryloyl-amino acid derivatives, ACE binding affinity varies substantially: FA-Phe binds to ACE with a Kd of 5 × 10⁻⁴ M, whereas FA-Phe-Phe and FA-Ala-Lys exhibit measurably weaker binding under identical NMR conditions [3]. Substituting FA-Phe-OH with a non-chromogenic or lower-affinity analog would fundamentally alter assay sensitivity, workflow compatibility, and data comparability across laboratories that have standardized on the Holmquist/Ronca-Testoni FAPGG-based methodology [4].

FA-Phe-OH Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs


ACE Active-Site Binding Affinity: FA-Phe vs. Other Furylacryloyl-Amino Acid Derivatives

Among five furylacryloyl (FA)-amino acid derivatives tested for binding to human ACE (MW = 130 kDa) by transferred NOESY experiments, FA-Phe, FA-Trp, and FA-Gly-Leu-NH₂ bound more strongly than FA-Phe-Phe and FA-Ala-Lys [1]. The dissociation constant (Kd) of FA-Phe was determined from NMR spectra to be 5 × 10⁻⁴ M (500 µM) [1]. Critically, FA-Phe binding was unaffected by the presence of captopril (a strong S1′ and S2′ site inhibitor), indicating that FA-Phe binds solely to the S1 and S2 subsites of ACE [1]. This subsite-selective binding profile differs from FA-Phe-Phe, which was competitively displaced by excess dipeptides from the receptor pocket [1].

Angiotensin-Converting Enzyme ACE inhibitor screening Transferred NOE spectroscopy

Continuous Spectrophotometric Detection: FAPGG-to-FA-Phe-OH Hydrolysis vs. Hippuryl-His-Leu Extraction-Based Method

The FAPGG-based ACE assay, which generates FA-Phe-OH as the chromogenic product, was directly compared with Cushman's modified hippuryl-His-Leu (HHL) method in human serum. Results by the FAPGG/FA-Phe-OH method and Cushman's HHL method correlated closely with r = 0.995 across 42 adult donor samples [1]. The FAPGG/FA-Phe-OH method achieved within-run and between-run CVs ranging from 3.0 to 4.1%, with a normal reference interval of 43–137 U/L (mean 90 U/L, SD 23 U/L) [1]. Critically, the HHL method requires solvent extraction of the hippuric acid product, while the FA-Phe-OH-based method provides direct, continuous spectrophotometric monitoring via the blue shift of the absorption spectrum at 340 nm upon hydrolysis of FAPGG to FA-Phe-OH and glycylglycine [1][2].

ACE activity assay Clinical chemistry Spectrophotometric method comparison

Substrate Affinity Comparison: FAPGG (FA-Phe-OH Precursor) Demonstrates ~8.5-Fold Higher ACE Affinity Than Hippuryl-His-Leu

In a direct comparative kinetic study using purified ram epididymal soluble ACE, the Michaelis constant (Km) for FAPGG (which yields FA-Phe-OH upon cleavage) was 0.18 mM, whereas the Km for hippuryl-L-histidyl-L-leucine (HHL) was 2.65 mM under their respective optimal conditions [1]. This represents an approximately 14.7-fold difference in substrate affinity favoring FAPGG. In human serum, the Km for FAPGG was independently determined to be 0.31 mmol/L [2], and 0.35 ± 0.05 mM with a minimum saturation concentration of 1.4 ± 0.2 mM [3]. The higher substrate affinity translates directly to lower required substrate concentrations in assay workflows and improved sensitivity for ACE activity detection [1].

Michaelis constant Enzyme kinetics ACE substrate comparison

Carboxypeptidase A Substrate Recognition: FA-Phe-OH Core Structure Drives Superior kcat/Km in FA-Phe-X Dipeptide Series

In a systematic substrate specificity study of human lysosomal carboxypeptidase (cathepsin A/protective protein), three furylacryloyl-Phe-X dipeptides—FA-Phe-Phe, FA-Phe-Leu, and FA-Phe-Ala—demonstrated the highest specificity constants (kcat/Km) for the purified enzyme [1]. The FA blocking group is known to enhance carboxypeptidase activity [2]. The furylacryloyl chromophore in these FA-Phe-X substrates, all of which share the FA-Phe-OH core recognition element, enables continuous spectrophotometric monitoring at wavelengths above 324 nm with minimal interference from protein absorbance [1]. Residual cathepsin A activity in galactosialidosis patient fibroblasts was lower than 6% of controls using these substrates, confirming high assay specificity [1]. In carboxypeptidase A (CPA), both FA-Phe-Phe (FAPP) and hippuryl-L-Phe (HPA) showed comparable KM values (~0.1 mM), but the FA-blocked substrate enabled direct spectrophotometric detection without ancillary reagents [3].

Carboxypeptidase A Cathepsin A FA-dipeptide substrates

Wavelength Sensitivity and Absorptivity Precision: Quantified Detection Advantage of the Furylacryloyl Chromophore

The differential millimolar absorptivity of FAPGG (substrate) versus FA-Phe-OH + Gly-Gly (products) provides the quantitative basis for ACE activity measurement. In optimized kinetic ACE assays, the FAPGG absorptivity is determined by measuring the difference in absorbance between 1.0 mmol/L FAPGG and the product solutions [1]. Wavelength fidelity is critical: a 1.0-nm deviation from the optimal measurement wavelength of 345 nm alters the measured absorbance by 15.5% [1]. The FAPGG substrate exhibits a maximum absorption peak at 340 nm; enzymatic cleavage to FA-Phe-OH (FAP) and glycylglycine produces a blue spectral shift with a decrease in absorbance at 340 nm [2]. This wavelength sensitivity is inherent to the furylacryloyl chromophore and is not available with non-chromogenic N-blocked phenylalanine analogs such as N-formyl-phenylalanine or hippuryl-phenylalanine [3].

Millimolar absorptivity Spectrophotometric precision Clinical ACE assay

FA-Phe-OH Application Scenarios: Where This Compound Is the Scientifically Justified Choice


ACE Inhibitor High-Throughput Screening Using FAPGG/FA-Phe-OH Microplate Assays

In 96-well or 384-well microplate formats for ACE inhibitor screening, FA-Phe-OH serves as the authentic product standard for calibrating the FAPGG-based continuous spectrophotometric assay. The FAPGG substrate (Km = 0.31–0.35 mM) is hydrolyzed by ACE to produce FA-Phe-OH and glycylglycine, generating a measurable decrease in absorbance at 340 nm [1][2]. This method is suitable for fully automated biochemical analyzers and has been validated against the Cushman HHL method (r = 0.995) while eliminating the solvent extraction step [1]. The miniaturized assay requires as little as 10 μL of sample [3]. Procuring authentic FA-Phe-OH enables accurate product calibration, essential given that a 1.0-nm wavelength deviation from 345 nm alters absorbance by 15.5% [4].

Carboxypeptidase A and Cathepsin A Activity Measurement with FA-Phe-X Dipeptide Substrates

FA-Phe-OH constitutes the core recognition and chromogenic element of FA-Phe-X dipeptide substrates (FA-Phe-Phe, FA-Phe-Leu, FA-Phe-Ala) that demonstrated the highest kcat/Km values for human cathepsin A/protective protein [1]. These substrates enable continuous spectrophotometric monitoring above 324 nm with negligible protein interference, achieving residual cathepsin A activity detection below 6% of normal controls in galactosialidosis diagnostic applications [1]. For carboxypeptidase A (CPA), the FAPP substrate (FA-Phe-Phe-OH) is hydrolyzed to FA-Phe-OH + phenylalanine, with the absorbance decrease monitored at 335 nm [2]. Access to authentic FA-Phe-OH as a reference standard is critical for verifying complete substrate hydrolysis and calibrating product formation rates in these specialized enzyme assays.

ACE Active-Site Structural Studies and Inhibitor Binding Mode Characterization

FA-Phe-OH is uniquely suited for ACE active-site mapping studies because its binding to ACE has been quantitatively characterized. FA-Phe binds to ACE with a Kd of 5 × 10⁻⁴ M and is restricted to the S1 and S2 subsites, as demonstrated by the unchanged transferred NOE intensities in the presence of captopril (an S1′/S2′ site inhibitor) [1]. This subsite-selective binding distinguishes FA-Phe-OH from FA-Phe-Phe, which is competitively displaced from the receptor pocket by excess dipeptides [1]. Researchers investigating ACE structure-function relationships or characterizing novel inhibitor binding modes require highly pure FA-Phe-OH to serve as a well-defined, NMR-validated binding probe with known thermodynamic parameters.

Clinical Chemistry ACE Activity Assay Standardization and Inter-Laboratory Quality Control

The FAPGG/FA-Phe-OH spectrophotometric ACE assay has been validated for clinical use with a normal reference interval of 43–137 U/L (mean 90 U/L, SD 23 U/L in 42 adult donors), within-run CV of 3.0–4.1%, and between-run CV of 3.0–4.1% [1]. The method uses a 1:9 plasma-to-reagent volume ratio with 1.0 mmol/L FAPGG measured at 345 nm, achieving a linear range extending to approximately 170 U/L [2]. High inter-analyzer variations reported in the literature necessitate the use of attested calibrators, for which authentic FA-Phe-OH product standards are essential [3]. Procuring well-characterized FA-Phe-OH enables clinical laboratories to establish traceable calibration curves and participate in external quality assurance programs for serum ACE determination, which is clinically relevant for sarcoidosis monitoring and ACE inhibitor therapy management.

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